

# Comparative In Vitro Efficacy of Brominated Quinolines: A Guide for Researchers

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## Compound of Interest

Compound Name: **4-Bromoquinolin-3-ol**

Cat. No.: **B1281171**

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A detailed analysis of the anticancer and antimicrobial potential of **4-bromoquinolin-3-ol** derivatives and their structural analogs.

While direct and extensive research on the biological activities of **4-bromoquinolin-3-ol** derivatives is limited in publicly available literature, this guide provides a comprehensive comparison of their in vitro efficacy by evaluating structurally related and more extensively studied brominated quinoline and quinazolinone analogs. This analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

The quinoline and quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.<sup>[1][2]</sup> The introduction of a bromine atom is a common strategy to enhance potency and modulate pharmacokinetic properties.<sup>[1]</sup> This guide focuses on the experimentally determined anticancer and antimicrobial activities of these compounds, presenting a side-by-side comparison of their effects.

## Anticancer Activity

The in vitro cytotoxic activity of various brominated quinoline and quinazolinone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is often determined using the MTT assay.<sup>[1][3]</sup>

Table 1: In Vitro Anticancer Activity of Brominated Quinoline and Quinazolinone Derivatives

Compound	Cell Line	IC50 (µM)	Reference
6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one	MCF-7 (Breast Adenocarcinoma)	Not Specified	[1]
6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one	SW480 (Colon Adenocarcinoma)	Not Specified	[1]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine	MDA-MB-468 (Breast Cancer)	7.35	[4]
Butyl-(7-fluoro-quinolin-4-yl)-amine	MCF-7 (Breast Cancer)	8.22	[4]
6-methoxy-4-(3'-methoxyphenyl)quinolin-2(1H)-one (22)	COLO205 (Colon Cancer)	0.32	[5]
6-methoxy-4-(3'-methoxyphenyl)quinolin-2(1H)-one (22)	H460 (Lung Cancer)	0.89	[5]
4-(2',4'-dimethoxyphenyl)-5,7-dimethoxy quinolin-2(1H)-one (27)	COLO205 (Colon Cancer)	7.85	[5]
(E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one	MCF-7, MDA-MB-231, SKBR-3 (Breast Cancer)	Potent Activity	[6]

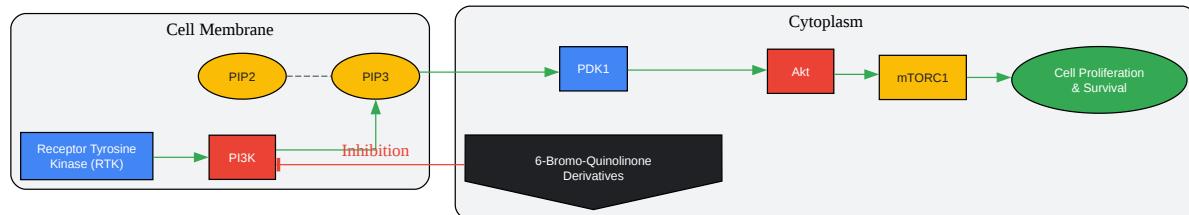
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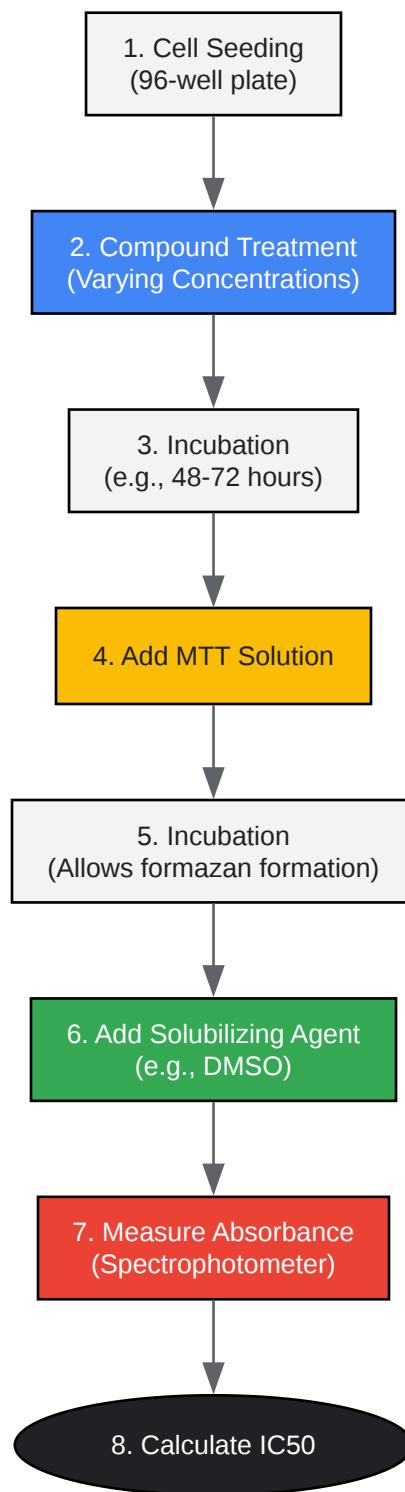
4-anilinoquinoline derivative (61)	Colon, Lung, Ovarian, Breast Cancer Cells	0.0015 - 0.0039	<a href="#">[6]</a>
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Note: "Not Specified" indicates that the source mentions the evaluation but does not provide a specific IC50 value.

The anticancer activity of many quinolinone and quinazolinone derivatives is attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival.[\[1\]](#) One such critical pathway is the PI3K/Akt signaling cascade, which is frequently dysregulated in various cancers.[\[1\]](#)[\[7\]](#)



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